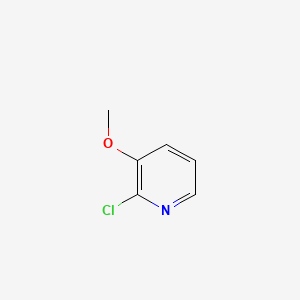

2-Chloro-3-methoxypyridine

Beschreibung

Significance as a Heterocyclic Scaffold

The pyridine (B92270) ring is a fundamental heterocyclic scaffold present in numerous biologically active compounds. ontosight.ai The introduction of substituents, such as the chloro and methoxy (B1213986) groups in 2-chloro-3-methoxypyridine, significantly modifies the electronic properties and reactivity of the pyridine core. This substitution pattern allows for selective chemical transformations at different positions of the ring, making it a versatile scaffold for constructing diverse molecular architectures. chemimpex.comacs.org The presence of the chlorine atom provides a reactive site for nucleophilic substitution and cross-coupling reactions, while the methoxy group can influence the regioselectivity of these reactions and can be a precursor for other functional groups. sigmaaldrich.com

Context within Pyridine Chemistry

Within the broader landscape of pyridine chemistry, this compound is a prominent example of a disubstituted pyridine. The interplay between the electron-withdrawing nature of the chlorine atom and the electron-donating character of the methoxy group creates a unique electronic environment on the pyridine ring. This electronic arrangement influences its reactivity towards various reagents and dictates the conditions required for specific chemical transformations. For instance, the chlorine atom at the 2-position is susceptible to displacement by a variety of nucleophiles, a common reaction pathway for functionalizing the pyridine ring. sigmaaldrich.com

Overview of Research Trajectories

Research involving this compound has primarily focused on its utility as a synthetic intermediate. chemimpex.comfishersci.atfishersci.co.uk A significant area of investigation has been its application in medicinal chemistry for the synthesis of novel compounds with potential therapeutic activities. ontosight.aichemimpex.com For example, it has been used as a starting material for the development of agents with anti-inflammatory and antimicrobial properties. chemimpex.com Furthermore, its role in the synthesis of agrochemicals, such as herbicides and fungicides, has been an active area of research. chemimpex.com More recent research has also explored its use in materials science for the creation of specialty polymers and coatings. chemimpex.com

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C6H6ClNO | ontosight.aifishersci.atfishersci.co.uknih.govchemicalbook.comchemspider.comambeed.com |

| Molecular Weight | 143.57 g/mol | chemimpex.comsigmaaldrich.comfishersci.atfishersci.co.ukchemicalbook.comambeed.com |

| CAS Number | 52605-96-6 | chemimpex.comfishersci.atfishersci.co.ukchemicalbook.comambeed.comapolloscientific.co.uk |

| Appearance | Light yellow or brown solid | chemimpex.com |

| Melting Point | 46°C to 48°C | fishersci.atfishersci.co.uk |

| Solubility | Insoluble in water | fishersci.atfishersci.co.ukchemicalbook.com |

Detailed Research Findings

Recent studies have continued to highlight the versatility of this compound in organic synthesis. For instance, it has been utilized in palladium-catalyzed cyanation reactions to produce 2-cyano-3-methoxypyridine, a valuable precursor for other functionalized pyridines. google.com The reaction proceeds efficiently using potassium ferrocyanide as the cyanide source, offering a less toxic alternative to other cyanating agents. google.com

Furthermore, derivatives of this compound, such as 5-bromo-2-chloro-3-methoxypyridine, are also important building blocks. lookchem.comcymitquimica.com The presence of an additional halogen provides another handle for sequential and site-selective cross-coupling reactions, enabling the synthesis of complex, polysubstituted pyridine derivatives. lookchem.com These derivatives are instrumental in constructing libraries of compounds for drug discovery and materials science applications. acs.orglookchem.com

The reactivity of related isomers, such as 2-chloro-4-methoxypyridine, has also been investigated. This isomer can be synthesized from 2-chloro-4-nitropyridine (B32982) and sodium methoxide. sigmaaldrich.com It serves as a precursor for synthesizing various substituted pyridines through nucleophilic substitution and other transformations. sigmaaldrich.com

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-chloro-3-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO/c1-9-5-3-2-4-8-6(5)7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCVNZKGBNUPYPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70200590 | |

| Record name | 2-Chloro-3-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70200590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52605-96-6 | |

| Record name | 2-Chloro-3-methoxypyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52605-96-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-3-methoxypyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052605966 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-3-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70200590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-3-methoxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.745 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Chloro 3 Methoxypyridine and Its Key Precursors

Direct Synthetic Routes to 2-Chloro-3-methoxypyridine

Direct synthesis focuses on introducing the necessary functional groups onto a pre-existing pyridine (B92270) scaffold. These methods include regioselective chlorination and methoxylation strategies.

The direct chlorination of 3-methoxypyridine (B1141550) to produce this compound requires careful selection of chlorinating agents and conditions to ensure the chlorine atom is added at the desired C-2 position. The methoxy (B1213986) group at the C-3 position influences the electron density of the pyridine ring, directing electrophilic substitution. However, the nitrogen atom in the pyridine ring deactivates it towards electrophilic attack, often necessitating harsh reaction conditions.

Modern chlorination techniques focus on achieving high regioselectivity. The development of novel chlorinating reagents and catalytic systems, including those that operate under milder conditions, is an active area of research. thieme-connect.detcichemicals.com For instance, palladium-catalyzed electrochemical methods have been explored for the regioselective chlorination of aryl pyridine derivatives. chemrxiv.org Such advanced methods aim to overcome the challenges of poor chemo- and regioselectivity often associated with classical reagents like Cl2 or SO2Cl2. chemrxiv.org

An alternative direct route involves the methoxylation of a dichlorinated pyridine precursor, such as 2,3-dichloropyridine (B146566). chemicalbook.comnih.gov This approach relies on the differential reactivity of the two chlorine atoms on the pyridine ring. The chlorine atom at the C-2 position is generally more susceptible to nucleophilic substitution than the one at C-3. By reacting 2,3-dichloropyridine with a methoxide source, such as sodium methoxide, it is possible to selectively replace one of the chlorine atoms with a methoxy group.

Another prominent methoxylation strategy involves the methylation of a hydroxyl group. A direct synthesis of this compound is achieved by methylating its precursor, 2-Chloro-3-hydroxypyridine. This reaction is typically carried out using a methylating agent like iodomethane in the presence of a base. chemicalbook.com A specific reported method involves stirring 2-Chloro-3-hydroxypyridine with iodomethane and potassium carbonate in N,N-dimethylformamide (DMF) at 60 °C, which results in a high yield of the desired product. chemicalbook.com

Synthesis of Precursor Molecules

The synthesis of key intermediates is fundamental to many of the pathways leading to this compound. These precursors are designed to already have one of the required functional groups in the correct position.

3-Methoxypyridine is a pyridine derivative that serves as a common organic synthesis intermediate. targetmol.com Its preparation can be a crucial first step before subsequent chlorination. One method to synthesize substituted methoxypyridines involves the reaction of a dihalogenated pyridine with a methoxide source. For example, 3-bromo-5-methoxypyridine has been synthesized from 3,5-dibromopyridine by heating it with sodium hydride and methanol in DMF. chemicalbook.com This demonstrates a nucleophilic aromatic substitution to introduce the methoxy group. Similarly, 3-methoxypyridine scaffolds can be prepared from precursors like 3-chloropyridine, which can be converted to 3-hydroxypyridine and subsequently methylated. google.com

This subsection focuses on the synthesis of pyridine rings containing both a halogen and a methoxy group, which are direct precursors to the target compound or closely related structures.

A critical precursor for one of the most efficient syntheses of this compound is 2-Chloro-3-hydroxypyridine. sigmaaldrich.comsigmaaldrich.com This intermediate is an important building block for various biologically active molecules. googleapis.comchemimpex.com

The preparation of 2-Chloro-3-hydroxypyridine is often achieved through the regioselective chlorination of 3-hydroxypyridine. Several methods have been developed for this transformation. One established process involves reacting 3-hydroxypyridine with a mixture of boiling hydrochloric acid and hydrogen peroxide. googleapis.com However, this method has been reported to result in unsatisfactory yields. googleapis.com

A more efficient and higher-yielding process involves the reaction of 3-hydroxypyridine with sodium hypochlorite in an aqueous medium, typically at a pH between 11 and 13. googleapis.comgoogle.com This method is considered more advantageous for large-scale production due to its simplicity and high yields, which can be around 85% of the theoretical maximum. googleapis.com Other chlorinating agents, such as phosphorus oxychloride (POCl3), are also widely used for the chlorination of various hydroxylated nitrogen-containing heterocycles and can be applied in solvent-free conditions. nih.gov

Synthetic Pathways to Halogenated Methoxypyridines

Synthesis of N-Oxide Precursors (e.g., 4-Chloro-3-methoxy-2-methylpyridine-N-oxide)

The synthesis of N-oxide precursors is a crucial step in the functionalization of pyridine rings, enhancing their reactivity toward certain transformations. A key example is the synthesis of 4-Chloro-3-methoxy-2-methylpyridine-N-oxide, an important intermediate in the production of pharmaceuticals like pantoprazole. patsnap.comgoogle.com

The primary method for synthesizing this N-oxide involves the direct oxidation of its corresponding pyridine precursor, 4-chloro-3-methoxy-2-methylpyridine. This transformation is typically achieved using a strong oxidizing agent. Historically, peracetic acid, generated in situ from hydrogen peroxide and glacial acetic acid, was used. google.com However, this method poses significant safety risks, including the potential for explosive reactions and the production of corrosive acidic waste, making it less suitable for industrial-scale production. google.com

More contemporary and safer methods utilize hydrogen peroxide in conjunction with a catalyst under milder conditions. patsnap.comgoogle.com A notable development is the use of a phosphotungstic acid solution as a catalyst. patsnap.comgoogle.com This approach involves the oxidation of 4-chloro-3-methoxy-2-methylpyridine with hydrogen peroxide, offering high yields, improved safety, and environmental benefits due to the absence of waste acid discharge. patsnap.comgoogle.com The reaction is typically carried out by heating the mixture, followed by a workup procedure that involves neutralizing the excess peroxide and extracting the N-oxide product. patsnap.comgoogle.com

Below is a table summarizing typical reaction conditions for the synthesis of 4-Chloro-3-methoxy-2-methylpyridine-N-oxide.

| Precursor | Oxidizing Agent | Catalyst | Solvent | Temperature (°C) | Reaction Time (hours) | Yield |

| 4-chloro-3-methoxy-2-methylpyridine | 35% Hydrogen Peroxide | 20% Phosphotungstic Acid | Water | 83-90 | 5 | High |

| 4-chloro-3-methoxy-2-methylpyridine | 35% Hydrogen Peroxide | 25% Phosphotungstic Acid | Water | 85-87 | 5 | High |

| 4-chloro-3-methoxy-2-methylpyridine | Peracetic Acid (from H₂O₂/Acetic Acid) | None | Acetic Acid | Not specified | Not specified | Lower/Industrial limitations |

Advanced Synthetic Techniques

The synthesis of this compound and its derivatives can be achieved through several advanced techniques that offer high selectivity and efficiency.

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying aromatic rings, particularly for electron-deficient systems like pyridine. The pyridine ring is inherently electron-deficient, and this characteristic is enhanced by the presence of the electron-withdrawing chloro substituent, making the ring susceptible to attack by nucleophiles. youtube.comlibretexts.org

In this compound, the chlorine atom at the C2 position serves as a good leaving group. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org Aromaticity is temporarily disrupted in this intermediate but is restored upon the elimination of the chloride ion. youtube.comlibretexts.org The presence of electron-withdrawing groups ortho or para to the leaving group stabilizes the Meisenheimer intermediate, facilitating the reaction. libretexts.orgnih.gov

This strategy is widely used to introduce a variety of functional groups onto the pyridine ring.

| Nucleophile | Reagent Example | Product Type |

| Alkoxides | Sodium Methoxide (NaOMe) | 2,3-Dimethoxypyridine |

| Amines | Ammonia (NH₃), Primary/Secondary Amines | 2-Amino-3-methoxypyridine derivatives |

| Thiolates | Sodium Thiophenoxide (NaSPh) | 2-(Phenylthio)-3-methoxypyridine |

| Cyanide | Sodium Cyanide (NaCN) | 3-Methoxy-2-cyanopyridine |

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.org This strategy relies on a directing metalation group (DMG) on the aromatic ring, which coordinates to an organolithium reagent (like n-butyllithium), directing deprotonation to the adjacent ortho position. wikipedia.orgorganic-chemistry.org

In this compound, the methoxy group at the C3 position can act as a DMG. The heteroatom (oxygen) of the methoxy group coordinates with the lithium atom of the alkyllithium base, increasing the kinetic acidity of the ortho protons. organic-chemistry.orgharvard.edu This directs the deprotonation specifically to the C4 position, as the C2 position is already substituted with chlorine. The resulting aryllithium intermediate can then be trapped with various electrophiles to introduce a wide range of substituents with high regioselectivity. wikipedia.org

| Electrophile | Reagent Example | Product Type (Substituent at C4) |

| Carbonyl Compounds | Acetone, Benzaldehyde | 4-(Hydroxyalkyl)-2-chloro-3-methoxypyridine |

| Alkyl Halides | Methyl Iodide (CH₃I) | 2-Chloro-3-methoxy-4-methylpyridine |

| Silyl Halides | Trimethylsilyl Chloride (TMSCl) | 2-Chloro-3-methoxy-4-(trimethylsilyl)pyridine |

| Borates | Trimethyl Borate (B(OMe)₃) | This compound-4-boronic acid |

Palladium-catalyzed cross-coupling reactions are among the most versatile methods for forming carbon-carbon and carbon-heteroatom bonds. For substrates like this compound, the C-Cl bond at the C2 position is an ideal site for these transformations. While aryl chlorides are generally less reactive than bromides or iodides, modern catalyst systems based on bulky, electron-rich phosphine ligands have enabled efficient couplings of these substrates. uwindsor.ca

These reactions typically involve an oxidative addition of the aryl chloride to a Pd(0) complex, followed by transmetalation with an organometallic reagent and reductive elimination to yield the product and regenerate the catalyst. uwindsor.ca This approach allows for the introduction of diverse aryl, alkyl, and amino groups.

| Reaction Name | Coupling Partner | Product Type |

| Suzuki Coupling | Arylboronic acids | 2-Aryl-3-methoxypyridine |

| Stille Coupling | Organostannanes | 2-Aryl/Alkyl-3-methoxypyridine |

| Heck Coupling | Alkenes | 2-Vinyl-3-methoxypyridine |

| Buchwald-Hartwig Amination | Amines | N-Aryl/Alkyl-3-methoxypyridin-2-amine |

| Sonogashira Coupling | Terminal Alkynes | 2-Alkynyl-3-methoxypyridine |

Visible-light photoredox catalysis has emerged as a powerful and sustainable strategy in organic synthesis. mdpi.com These reactions typically use a photocatalyst, such as a ruthenium or iridium polypyridyl complex, which absorbs visible light to reach an excited state. acs.org This excited state can then engage in single-electron transfer (SET) processes with organic substrates to generate radical intermediates. acs.org

For this compound, a photoredox-catalyzed pathway could be envisioned for C-C or C-N bond formation. For instance, the photocatalyst, upon excitation, could reduce the C-Cl bond to generate a pyridyl radical. This radical could then be coupled with another radical species or a suitable coupling partner present in the reaction mixture. Alternatively, an electron donor in the system could be oxidized by the excited photocatalyst to generate a radical that adds to the pyridine ring. These methods are valued for their mild reaction conditions. mdpi.comrsc.org

| Reaction Type | Coupling Partner(s) | Potential Product |

| Reductive Coupling | Alkyl Halide + Hantzsch Ester | 2-Alkyl-3-methoxypyridine |

| Arylation | Aryl Diazonium Salts | 2-Aryl-3-methoxypyridine |

| Three-Component Coupling | Alkene + Alkyl Radical Source | 2-(Alkyl-substituted ethyl)-3-methoxypyridine |

Solid-phase synthesis offers a streamlined approach for the preparation of compound libraries by immobilizing a key building block onto a polymer support. acs.orgresearchgate.net This simplifies purification, as excess reagents and byproducts can be washed away from the resin-bound product.

A strategy for this compound could involve its attachment to a solid support, such as polystyrene resin, through a suitable linker. For example, a traceless silicon linker could be introduced at a reactive position on the pyridine ring (e.g., C5, if starting from a pre-functionalized pyridine). acs.org Once immobilized, the 2-chloro position can be subjected to various reactions like SNAr or palladium-catalyzed couplings. After the desired transformations are complete, the final product is cleaved from the resin. This methodology is highly efficient for generating a diverse library of 3-methoxypyridine derivatives. scispace.com

| Reaction on Solid Support | Reagent | Product after Cleavage |

| Suzuki Coupling | Phenylboronic Acid | 2-Phenyl-3-methoxypyridine |

| Buchwald-Hartwig Amination | Benzylamine | 2-(Benzylamino)-3-methoxypyridine |

| SNAr with Thiol | Ethanethiol | 2-(Ethylthio)-3-methoxypyridine |

Flow Chemistry Applications in Pyridine Synthesis

Continuous flow chemistry has emerged as a powerful technology in modern organic synthesis, offering significant advantages over traditional batch processing, particularly for the construction of heterocyclic compounds like pyridines. The precise control over reaction parameters such as temperature, pressure, and residence time, coupled with enhanced heat and mass transfer, allows for improved reaction efficiency, safety, and scalability. These features are especially beneficial in pyridine synthesis, which can involve hazardous reagents, exothermic reactions, and the need for high-purity products in pharmaceutical and agrochemical industries.

Flow chemistry facilitates the synthesis of substituted pyridines through various established methodologies, including the Bohlmann-Rahtz and Hantzsch syntheses, which have been successfully adapted to continuous processing. These methods provide a versatile platform for the creation of a wide array of pyridine derivatives.

One prominent example is the Bohlmann-Rahtz pyridine synthesis, which has been effectively performed in a one-step process using a microwave flow reactor. beilstein-journals.orgorganic-chemistry.org This reaction typically involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes cyclodehydration to yield a substituted pyridine. organic-chemistry.org The use of a Brønsted acid catalyst in a continuous flow setup allows for the Michael addition and subsequent cyclodehydration to occur in a single pass, eliminating the need to isolate intermediates. beilstein-journals.org This approach provides the desired trisubstituted pyridine as a single regioisomer in good yields. beilstein-journals.org

The Hantzsch dihydropyridine synthesis, another cornerstone of pyridine chemistry, has also been successfully transferred to continuous flow systems. beilstein-journals.org This multi-component reaction involves an aldehyde, two equivalents of a β-keto ester, and a nitrogen source like ammonia. wikipedia.org The initial product, a dihydropyridine, can be subsequently oxidized to the corresponding pyridine. wikipedia.org Flow reactors, including those with microwave heating, have been employed to carry out this synthesis efficiently, demonstrating the adaptability of the process for continuous production. beilstein-journals.orgmdpi.com

Recent research has also explored the use of flow reactors for the synthesis of specific pyridine-containing bioactive molecules. For instance, a study on the design and synthesis of novel 2-chloro-5-(chloromethyl)pyridine derivatives utilized a flow reactor for a continuous and efficient reaction to produce a key intermediate. researchgate.net While direct synthesis of this compound using flow chemistry is not extensively documented in the reviewed literature, the established flow methodologies for substituted pyridines provide a strong foundation for developing such a process. The principles demonstrated in the Bohlmann-Rahtz and Hantzsch flow syntheses could be adapted for the construction of precursors to this compound.

The table below summarizes the conditions and outcomes of representative pyridine syntheses conducted in continuous flow reactors.

| Pyridine Synthesis Method | Reactants | Catalyst/Solvent | Reactor Type | Temperature | Residence Time | Yield | Reference |

|---|---|---|---|---|---|---|---|

| Bohlmann-Rahtz | Ethyl β-aminocrotonate, Phenylpropynone | Acetic acid in Ethanol | Microwave Flow Reactor | 120 °C | 5 min | 76% | researchgate.net |

| Bohlmann-Rahtz | Ethyl β-aminocrotonate, Phenylpropynone | Acetic acid in Ethanol | Conductive Heating Flow Reactor | 120 °C | 5 min | 86% | researchgate.net |

| Hantzsch Dihydropyridine | Propargyl aldehyde, Ethyl acetoacetate, Ammonium acetate | - | Not Specified | Not Specified | Not Specified | High Yield | beilstein-journals.org |

The application of flow chemistry to pyridine synthesis demonstrates a significant advancement in the manufacturing of these important heterocycles. The ability to perform multi-step reactions in a continuous manner, with improved safety and efficiency, paves the way for the development of more sustainable and cost-effective production methods for a variety of substituted pyridines. flinders.edu.au

Reactivity Profile and Mechanistic Investigations of 2 Chloro 3 Methoxypyridine

Nucleophilic Substitution Reactions of the Pyridine (B92270) Nucleus

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This property makes the ring susceptible to nucleophilic attack, particularly at the positions ortho (2- and 6-) and para (4-) to the nitrogen. In 2-chloro-3-methoxypyridine, the chlorine atom at the 2-position serves as a leaving group, facilitating nucleophilic substitution reactions.

Chlorine Atom Displacement by Nucleophiles

The chlorine atom at the C2 position of the this compound ring is susceptible to displacement by a variety of nucleophiles. savemyexams.comsavemyexams.comdocbrown.infoyoutube.com This reaction is a fundamental transformation for the functionalization of the pyridine core. The electron-withdrawing nature of the ring nitrogen facilitates this attack, making the C2 carbon electrophilic. sydney.edu.aulibretexts.org Common nucleophiles used in these displacement reactions include amines, alkoxides, and thiols. For instance, studies on the related compound 5-chloro-3-methoxypyridine have shown that it reacts with various lithium amides to form 5-aminated products exclusively. Such reactions are often carried out in solvents like THF or even in the corresponding free amine as the solvent, which can lead to higher yields. clockss.org

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for this compound. This mechanism typically proceeds via a two-step addition-elimination process. libretexts.orglibretexts.org In the first, rate-determining step, a nucleophile attacks the electron-deficient carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. researchgate.net The negative charge in this intermediate is delocalized onto the electronegative nitrogen atom of the pyridine ring, which stabilizes it. In the second, faster step, the chloride ion is eliminated, and the aromaticity of the ring is restored. libretexts.org

The reactivity of halopyridines in SNAr reactions is highly dependent on the position of the halogen. The order of reactivity for chloropyridine isomers is generally 4-chloro > 2-chloro >> 3-chloro. uoanbar.edu.iq The intermediates formed from attack at the 2- and 4-positions are significantly more stable because the negative charge can be delocalized directly onto the ring nitrogen, a stabilization that is not possible for the intermediate formed from the 3-isomer. uoanbar.edu.iq

Quantitative studies have been performed to compare the reactivity of various substituted chloropyridines in SNAr reactions. In competition experiments using benzyl (B1604629) alcohol as the nucleophile, the relative reactivity of this compound was determined alongside other isomers. The methoxy (B1213986) group at the 3-position has a moderate influence on the reaction rate compared to other substituents.

| Pyridine Substrate | Relative Rate Constant Ratio |

|---|---|

| This compound / 2-chloro-5-methoxypyridine | 11.20 |

| 2-chloro-5-methoxypyridine / 2,5-dichloropyridine | 1.66 |

Competition in SNAr Reactions

In substituted halopyridines, competition between different reaction sites or pathways can occur. For a molecule like this compound, the primary SNAr reaction involves the displacement of the chloride at the C2 position. However, depending on the reaction conditions and the nature of the nucleophile, other reactions could potentially compete. One such possibility is the nucleophilic substitution of hydrogen (SNArH), where a nucleophile attacks a hydrogen-bearing carbon atom. rsc.org

Nucleophilic Substitution of Hydrogen in Heterocyclic Systems

Nucleophilic substitution of hydrogen (SNH) is a process where a nucleophile attacks an electron-deficient aromatic ring at a position occupied by a hydrogen atom. rsc.org This reaction requires the presence of an oxidizing agent to remove the hydride ion (or its equivalent) to restore aromaticity, or for the intermediate σH adduct to be trapped in some other way. researchgate.net Research has shown that for many electron-deficient arenes, the initial addition of a nucleophile to a C-H position can be kinetically faster than addition to a C-halogen position. rsc.org Therefore, the conventional SNAr reaction that displaces a halogen is often a secondary process that occurs when the intermediate σH adduct cannot be readily converted to the substitution product. rsc.org For heterocyclic systems like pyridine, which are inherently electron-deficient, SNH reactions can be a viable pathway for functionalization, competing with traditional SNAr at the halogenated position. researchgate.net

Metal-Catalyzed Cross-Coupling Reactions

Beyond nucleophilic substitution, this compound is a valuable substrate for metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. wikipedia.org

Palladium-Catalyzed Coupling Reactions

Palladium catalysts are widely used to couple aryl chlorides with various partners. sigmaaldrich.comuwindsor.ca The presence of the electron-donating methoxy group on the this compound ring can influence the efficiency of these couplings, but numerous catalytic systems have been developed to handle such substrates. nih.gov

Suzuki-Miyaura Coupling: This reaction couples the aryl chloride with an organoboron reagent, typically a boronic acid or ester, to form a new C-C bond. organic-chemistry.orglibretexts.org The reaction is fundamental in the synthesis of biaryl compounds. While aryl chlorides are less reactive than bromides or iodides, specialized palladium catalysts with electron-rich, bulky phosphine ligands have been developed that effectively catalyze the coupling of unactivated and electron-rich chloro-heterocycles like chloropyridines. nih.govnih.gov

Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the aryl chloride with an amine. wikipedia.orgrug.nl It has become a vital method for synthesizing aryl amines, largely replacing harsher traditional methods. wikipedia.org The development of sophisticated palladium-ligand systems has enabled the amination of a wide range of aryl and heteroaryl chlorides, including those with varied electronic properties. libretexts.orgyoutube.com

Sonogashira Coupling: This reaction creates a C-C bond between the aryl chloride and a terminal alkyne. wikipedia.orgorganic-chemistry.org It typically employs a dual catalytic system of palladium and copper(I). rsc.orgnih.gov This method is invaluable for the synthesis of aryl alkynes, which are important structures in pharmaceuticals and materials science. wikipedia.org

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst System |

|---|---|---|---|

| Suzuki-Miyaura | Boronic Acid/Ester (R-B(OR)2) | C-C (Aryl-R) | Pd(0) catalyst + Phosphine Ligand (e.g., P(t-Bu)3, SPhos) + Base (e.g., K2CO3, Cs2CO3) organic-chemistry.orglibretexts.org |

| Buchwald-Hartwig | Amine (R2NH) | C-N (Aryl-NR2) | Pd(0) or Pd(II) catalyst + Phosphine Ligand (e.g., BINAP, XPhos) + Strong Base (e.g., NaOt-Bu, K3PO4) wikipedia.org |

| Sonogashira | Terminal Alkyne (R-C≡CH) | C-C (Aryl-C≡C-R) | Pd(0) catalyst + Cu(I) co-catalyst + Amine Base (e.g., Et3N, piperidine) wikipedia.orgorganic-chemistry.org |

Ruthenium-Catalyzed sp3 Arylation Utilizing Pyridine Directing Groups

Ruthenium-catalyzed C-H bond activation is a powerful tool for forming carbon-carbon bonds, and pyridine moieties are frequently employed as effective directing groups to control the regioselectivity of these transformations. nih.govmdpi.com The nitrogen atom of the pyridine ring coordinates to the metal center, positioning the catalyst for the selective activation of a C-H bond at a specific position, typically the ortho-position of a substituent on the pyridine. mdpi.com This strategy has been successfully applied to the arylation of various C-H bonds, including those in indoles, thiophenes, and pyrroles, using removable directing groups. nih.govresearchgate.net

The general mechanism involves the coordination of the pyridine nitrogen to a ruthenium(II) catalyst. This step facilitates the cleavage of a targeted C-H bond, often via a concerted metalation-deprotonation pathway, to form a ruthenacycle intermediate. This intermediate then undergoes oxidative addition with an aryl halide, followed by reductive elimination to furnish the arylated product and regenerate the active ruthenium catalyst. While pyridine and its derivatives, such as 2-phenylpyridine, are classic directing groups in these reactions, specific studies detailing the use of this compound in ruthenium-catalyzed sp3 C-H arylation were not prominently featured in the surveyed literature. mdpi.comresearchgate.net However, the principles of directed C-H activation suggest its potential utility in reactions where the pyridine nitrogen can orient the catalyst to a nearby sp3 C-H bond.

Mechanistic Studies of Oxidative Addition to Catalytic Metals

Oxidative addition is a fundamental step in many transition metal-catalyzed cross-coupling reactions, wherein the metal center inserts into a substrate's C-X bond, increasing its oxidation state and coordination number. wikipedia.org The oxidative addition of aryl chlorides, including 2-chloropyridine (B119429) derivatives, to low-valent metal centers like Palladium(0) is a critical initiation step for numerous synthetic methodologies. nih.govlibretexts.org

Several mechanisms have been identified for the oxidative addition of aryl halides:

Concerted Mechanism: This pathway is common for non-polar substrates. For aryl halides, it involves the initial formation of a π-complex, followed by the simultaneous cleavage of the C-X bond and formation of two new metal-ligand bonds (M-C and M-X), typically resulting in a cis-configuration of the new ligands. libretexts.orglibretexts.org

SN2-type Mechanism: This non-concerted, stepwise pathway is favored for polarized substrates. It involves a nucleophilic attack by the metal center on the carbon atom bearing the halide, leading to the displacement of the halide anion. This results in an inversion of stereochemistry if the carbon is a stereocenter. wikipedia.orglibretexts.org

Radical Mechanism: Some oxidative additions can proceed through single-electron transfer steps, generating radical intermediates. This pathway is more common for alkyl halides but can also occur with aryl halides under certain conditions. libretexts.org

For 2-halopyridines, the reaction mechanism and rate are influenced by both the electronic properties of the substituents and the solvent. nih.gov Studies on the oxidative addition of 2-chloro-3-aminopyridine to Pd(PCy₃)₂ have shown that the reaction is faster in nonpolar solvents like toluene compared to polar aprotic solvents like THF or DMF. This effect is attributed to hydrogen bonding between the amino group and the solvent, which increases the electron-donating character of the substituent and deactivates the substrate towards oxidative addition. A similar, though potentially less pronounced, electronic influence from the 3-methoxy group would be expected in this compound. Furthermore, recent studies on iodoarenes have revealed the possibility of a cooperative mechanism where two palladium(0) centers are involved in the oxidative addition step, particularly with electron-rich substrates. nih.gov

Functional Group Transformations

Reduction and Dechlorination Processes

The pyridine ring and the chloro substituent of this compound can undergo reduction under different conditions.

Ring Reduction (Hydrogenation): Catalytic hydrogenation is a common method for the reduction of the pyridine ring to the corresponding piperidine. This transformation typically requires a heterogeneous catalyst and hydrogen gas under pressure. For substituted pyridines, platinum(IV) oxide (PtO₂, Adams' catalyst) in an acidic solvent like glacial acetic acid is effective. asianpubs.orgasianpubs.orgresearchgate.net The acidic conditions are often necessary to protonate the pyridine nitrogen, which enhances the activity of the catalyst for ring reduction. asianpubs.org This process generally occurs at room temperature but requires high pressures (50-70 bar) of hydrogen. asianpubs.orgresearchgate.net Depending on the catalyst and reaction conditions, the chloro group may or may not be retained. While some conditions favor selective ring reduction, other catalysts and conditions can lead to concurrent hydrodechlorination.

Dechlorination: Selective removal of the chlorine atom (hydrodechlorination) can be achieved through various methods. One approach involves the use of zinc dust as an electron donor in the presence of a proton source. google.com A more recent method for the dechlorination of chloropyridines utilizes a carbonate-activated hydrogen peroxide system. acs.orgacs.org This process is proposed to occur via a controllable pyridine N-oxidation by peroxymonocarbonate (HCO₄⁻), which activates the C-Cl bond. The resulting N-oxide intermediate then undergoes nucleophilic dechlorination by the hydroperoxide anion (HO₂⁻). acs.orgacs.org This dual oxidant-reductant system has been shown to be significantly more efficient than processes relying solely on the hydroperoxide anion. acs.org

| Process | Reagents and Conditions | Product Type |

| Ring Hydrogenation | PtO₂, H₂ (50-70 bar), Glacial Acetic Acid, RT | 3-Methoxy-piperidine (dechlorination may also occur) |

| Dechlorination | Carbonate / H₂O₂, pH 9.0-10.0 | 3-Methoxypyridine (B1141550) |

| Dechlorination | Zinc dust, Proton source | 3-Methoxypyridine |

Oxidation Reactions, Including N-Oxidation

The pyridine nitrogen of this compound is susceptible to oxidation, leading to the formation of the corresponding N-oxide. Pyridine N-oxides are valuable intermediates in synthesis, as the N-oxide group alters the electronic properties of the ring, facilitating certain substitution reactions and can itself be a leaving group for deoxygenation. lmaleidykla.ltwikipedia.org

The N-oxidation of pyridines is typically accomplished using peroxy acids. Common reagents include hydrogen peroxide in acetic acid or m-chloroperoxybenzoic acid (m-CPBA) in a solvent like dichloromethane. prepchem.comgoogle.com For the structurally related 4-chloro-3-methoxy-2-methylpyridine, oxidation has been successfully carried out using hydrogen peroxide with a phosphotungstic acid catalyst or by using peroxyacetic acid formed in situ. google.compatsnap.com The reaction with m-CPBA is often performed at low temperatures initially (0-5 °C) and then allowed to proceed at room temperature. google.com The existence of this compound N-oxide is confirmed by its use as a starting material for the synthesis of 2-chloro-3-methoxy-6-nitropyridine N-oxide. lmaleidykla.lt

| Substrate | Oxidizing Agent | Solvent | Conditions | Product |

| 2-Chloro-3-fluoropyridine | 30% H₂O₂ | Acetic Acid | 75 °C, 4h | 2-Chloro-3-fluoropyridine N-oxide prepchem.com |

| 4-Chloro-3-methoxy-2-methylpyridine | H₂O₂ / Phosphotungstic acid | Dichloromethane | Heat | 4-Chloro-3-methoxy-2-methylpyridine N-oxide google.compatsnap.com |

| 3-Chloropyridine | m-CPBA | Dichloromethane | 0 °C to 20-25 °C, 24h | 3-Chloropyridine N-oxide google.com |

Amination Reactions

The replacement of the chlorine atom in this compound with an amino group is a key transformation for introducing nitrogen-based functional groups. This reaction typically proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. wikipedia.orgyoutube.com

In the SNAr pathway, a nucleophile (such as a primary or secondary amine) attacks the carbon atom bonded to the chlorine. chemistrysteps.com This addition step disrupts the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The electron-withdrawing nature of the pyridine ring nitrogen helps to stabilize this intermediate, particularly when the attack occurs at the C2 or C4 position. wikipedia.orgnih.gov In the final step, the chloride ion is eliminated, and the aromaticity of the ring is restored, yielding the 2-aminopyridine product. chemistrysteps.com

Compared to other chloro-substituted heterocycles like 2-chloropyrimidine, 2-chloropyridines are generally less reactive towards SNAr and often require more forcing conditions, such as elevated temperatures. youtube.comresearchgate.net The reaction can be performed by heating the 2-chloropyridine with the desired amine, sometimes in a solvent or neat. nih.gov In some cases, transition metal catalysts, such as those based on copper or palladium (e.g., Buchwald-Hartwig amination), are employed to facilitate the C-N bond formation under milder conditions. nih.govrsc.orgd-nb.info

Phosphinylation Reactions

The introduction of a phosphorus-containing group onto the pyridine ring can be achieved through transition metal-catalyzed cross-coupling reactions. The reaction of an aryl halide like this compound with a phosphorus nucleophile is a common method for forming C-P bonds.

Palladium-catalyzed C-P coupling reactions, often referred to as Hirao reactions, are widely used for this purpose. In a typical procedure, the 2-chloropyridine derivative is reacted with a P(III) or P(V) compound, such as a secondary phosphine oxide (R₂P(O)H) or a dialkyl phosphite ((RO)₂P(O)H), in the presence of a palladium catalyst and a base. The catalytic cycle involves the oxidative addition of the 2-chloropyridine to a Pd(0) complex, followed by transmetalation or reaction with the phosphorus nucleophile, and subsequent reductive elimination to yield the pyridylphosphine oxide or pyridylphosphonate product. While specific examples for the phosphinylation of this compound are not detailed in the available literature, this methodology is broadly applicable to a wide range of 2-chloropyridines. researchgate.net An alternative strategy involves the pyridine-directed phosphonation of C(sp2)-H bonds, which represents a different approach to forming C-P bonds on aromatic rings. nih.gov

Reaction Kinetics and Thermodynamics

The study of reaction kinetics and thermodynamics provides crucial insights into the reactivity of this compound, particularly in nucleophilic aromatic substitution (SNAr) reactions. While specific experimental data for this compound is limited in publicly available literature, a comprehensive understanding can be built by examining the behavior of related chloropyridines and the influence of substituents on the pyridine ring.

Kinetic Studies of Substitution Reactions

Kinetic studies of nucleophilic aromatic substitution on the pyridine ring reveal a strong dependence on the position of the leaving group and the nature of any substituents. The electronegativity of the nitrogen atom in the pyridine ring makes it more susceptible to nucleophilic attack than benzene, particularly at the 2- and 4-positions, which are electronically deficient.

In a study involving the reaction of various 2-chloropyridines with glutathione, catalyzed by microsomal glutathione S-transferase 1, it was observed that the reaction rate was influenced by the electron-withdrawing strength of the substituents. researchgate.net This suggests that substituents that can stabilize the negative charge of the Meisenheimer intermediate, a key intermediate in the SNAr mechanism, will increase the reaction rate.

| Reactant | Nucleophile | Free Energy of Activation (ΔG‡) |

|---|---|---|

| 2-Chloropyridine | Benzyl alkoxide | 88.8 kJ mol⁻¹ |

Activation Barrier Determinations

The activation barrier, or activation energy, is a critical parameter in determining the rate of a chemical reaction. For the nucleophilic aromatic substitution of this compound, the activation barrier is the energy required to reach the transition state leading to the Meisenheimer intermediate.

Computational studies have proven to be a valuable tool for estimating activation energies in SNAr reactions of substituted pyridines. These studies often correlate the calculated activation energies with molecular orbital energies, such as the Lowest Unoccupied Molecular Orbital (LUMO). wuxiapptec.comwuxibiology.com A lower LUMO energy generally indicates a more electrophilic substrate and a lower activation barrier for nucleophilic attack.

For substituted 2-chloropyridines, a good linear correlation has been found between the activation energies and the energies of relevant frontier molecular orbitals (LUMO or LUMO+1). wuxibiology.com The presence of the methoxy group at the 3-position in this compound would be expected to influence the energy of the LUMO and thus the activation barrier. The inductive electron-withdrawing effect of the methoxy group would likely lower the LUMO energy, potentially lowering the activation barrier compared to an unsubstituted ring. However, its electron-donating resonance effect could counteract this. The precise impact would require specific computational modeling of this compound.

A study on a series of 2-chloropyridine derivatives found that the change in Gibbs free energy between the initial and transition states, which is related to the activation barrier, could be verified by molecular orbital calculations, confirming the influence of the Meisenheimer complex on the reaction rate. researchgate.net

| Compound | Relative Reactivity in SNAr |

|---|---|

| 4-Chloropyridine | Most Reactive |

| 2-Chloropyridine | Intermediate |

| 3-Chloropyridine | Least Reactive |

Applications of 2 Chloro 3 Methoxypyridine in Complex Molecule Synthesis

Role as a Key Building Block and Intermediate

2-Chloro-3-methoxypyridine is a heterocyclic compound of significant interest in organic synthesis, primarily valued for its role as a versatile building block and chemical intermediate. guidechem.com The structure, featuring a pyridine (B92270) ring substituted with both a chloro and a methoxy (B1213986) group, provides a unique platform for constructing more complex molecular architectures. The pyridine ring itself is a fundamental scaffold in many biologically active compounds.

The specific arrangement of the substituents on the this compound ring dictates its reactivity. The chlorine atom at the 2-position acts as a leaving group, making this site susceptible to nucleophilic substitution and cross-coupling reactions. This reactivity allows for the strategic introduction of various functional groups. The methoxy group, on the other hand, influences the electronic properties of the pyridine ring, which can affect the regioselectivity of these chemical transformations. This interplay between the electron-withdrawing chlorine atom and the electron-donating methoxy group creates a nuanced electronic environment that chemists can leverage for targeted synthesis. Its utility as a synthetic intermediate is a primary focus of research, particularly in the fields of medicinal and agricultural chemistry. guidechem.com

Contributions to Pharmaceutical Synthesis

The unique structural and reactive properties of this compound and its derivatives make them valuable intermediates in the synthesis of various pharmaceuticals.

This compound serves as a key starting material or intermediate in the multi-step synthesis of various Active Pharmaceutical Ingredients (APIs). Its chemical structure provides a scaffold that can be systematically modified to build the complex molecular frameworks required for therapeutic activity. The presence of the chloro and methoxy groups offers specific reactive sites that enable chemists to introduce diverse functionalities, which is a crucial aspect in the development of new drug candidates. This adaptability makes it an important component in the synthesis of bioactive compounds for both the pharmaceutical and agrochemical industries. guidechem.com

Substituted pyridine scaffolds are integral to the design of novel anti-inflammatory and analgesic agents. Research has shown that derivatives of nicotinic acid, which share the pyridine core, are used to synthesize compounds with significant anti-inflammatory and analgesic properties. For instance, a series of 2-(3-chloroanilino)nicotinic acid hydrazides have been synthesized and evaluated, with some derivatives showing potent anti-inflammatory activity. Pyrimidine-based compounds, which are structurally related to pyridines, are known to exhibit anti-inflammatory effects by inhibiting key inflammatory mediators like cyclooxygenase (COX) enzymes. guidechem.com While direct synthesis pathways starting from this compound are not extensively detailed in all studies, its structural motifs are present in many compounds investigated for these therapeutic effects.

Derivatives closely related to this compound are crucial in the industrial synthesis of important drugs for treating peptic ulcers and HIV/AIDS. For example, 2-chloro-3-aminopyridine, a related compound, is an important intermediate in the synthesis of the anti-ulcer drug pirenzepine (B46924) and certain diazepine-based anti-AIDS drugs. guidechem.comguidechem.com This highlights the importance of the chloropyridine scaffold in creating these classes of medications.

The pyridine ring is a common structural feature in many compounds investigated for antimicrobial properties. Research has identified novel classes of antifungal pyridines that are believed to mediate their activity by inhibiting essential fungal enzymes like lanosterol (B1674476) demethylase. nih.gov Similarly, various pyridine carboxamide derivatives have been synthesized and shown to possess antifungal activity by targeting enzymes such as succinate (B1194679) dehydrogenase. jst.go.jp Other studies have demonstrated that compounds incorporating pyridine, chlorophenyl, and methoxy groups exhibit notable antibacterial and antifungal activities. researchgate.net The structural components of this compound make it a valuable precursor for the development of new antimicrobial agents through targeted chemical modifications.

The utility of chloropyridine derivatives is clearly demonstrated in the synthesis of the anti-HIV drug Nevirapine and the anti-ulcer medication Pantoprazole.

Nevirapine: A key intermediate in the synthesis of Nevirapine is 2-Chloro-3-amino-4-methylpyridine (also known as 2-chloro-3-amino-4-picoline or CAPIC). This compound, which shares the core 2-chloropyridine (B119429) structure, is reacted with a cyclopropylaminonicotinate ester to form a crucial amide intermediate (CYCLOR), which is then cyclized to produce Nevirapine.

Pantoprazole: The synthesis of Pantoprazole, a proton pump inhibitor, involves the condensation of 5-difluoromethoxy-2-mercaptobenzimidazole with 2-chloromethyl-3,4-dimethoxypyridine hydrochloride . This reaction forms a thioether precursor, which is subsequently oxidized to yield Pantoprazole. This demonstrates the role of a dimethoxy-substituted chloromethylpyridine as a central building block.

The following table outlines the key pyridine-based intermediates in the synthesis of these two prominent drugs.

| Final Drug Product | Therapeutic Class | Key Pyridine-Based Intermediate | Role in Synthesis |

|---|---|---|---|

| Nevirapine | Anti-HIV (NNRTI) | 2-Chloro-3-amino-4-methylpyridine (CAPIC) | Reacts with a nicotinate (B505614) ester to form the CYCLOR intermediate. |

| Pantoprazole | Anti-ulcer (Proton Pump Inhibitor) | 2-chloromethyl-3,4-dimethoxypyridine hydrochloride | Condenses with a mercaptobenzimidazole to form the thioether precursor. |

Drug Discovery and Development Initiatives

In the realm of medicinal chemistry, substituted pyridine scaffolds are of significant interest due to their prevalence in biologically active compounds. While specific drug development initiatives explicitly starting from this compound are not extensively detailed in publicly available research, the broader class of 2-chloro-pyridine derivatives has been investigated for potential therapeutic applications.

For instance, research into novel antitumor agents has utilized 2-chloro-pyridine derivatives to synthesize compounds containing flavone (B191248) moieties. nih.gov Some of these synthesized molecules have demonstrated inhibitory effects against cancer cell lines and enzymes like telomerase, which is a key target in cancer therapy. nih.gov These studies underscore the potential of chloropyridine derivatives as foundational structures in the design of new therapeutic agents. The utility of this compound lies in its role as a versatile intermediate, allowing for the introduction of the pyridine core into larger, more complex molecules with potential biological activity. guidechem.comguidechem.com

Table 1: Research on 2-Chloro-Pyridine Derivatives in Drug Discovery

| Research Area | Compound Class | Biological Target/Activity |

|---|---|---|

| Antitumor Agents | 2-chloro-pyridine derivatives with flavone moieties | Inhibition of gastric cancer cell line SGC-7901, Telomerase inhibition |

Integration into Agrochemical Synthesis

Pyridine derivatives are crucial components in the modern agrochemical industry, forming the backbone of many effective herbicides, fungicides, and insecticides. guidechem.comguidechem.com

While pyridine-based structures are integral to many herbicides, the synthesis of the sulfonylurea herbicide Flazasulfuron does not directly utilize this compound. The actual precursor for Flazasulfuron is a related compound, 2-chloro-3-trifluoromethylpyridine. wikipedia.orgnih.gov The synthesis begins with 3-picoline, which undergoes chlorination and fluorine exchange to yield this key trifluoromethyl-containing intermediate. wikipedia.org Flazasulfuron functions by inhibiting the enzyme acetolactate synthase (ALS), which is essential for amino acid synthesis in plants, thereby leading to weed death. wikipedia.org

Table 2: Key Precursors in Flazasulfuron Synthesis

| Herbicide | Key Pyridine Precursor | Starting Material |

|---|---|---|

| Flazasulfuron | 2-chloro-3-trifluoromethylpyridine | 3-Picoline |

The incorporation of chlorine-containing heterocyclic compounds is a known strategy in the development of novel fungicides. The fungicidal activity of such compounds is an area of active research. For example, studies on 2,2'-bipyridine (B1663995) derivatives have shown that certain substituted compounds exhibit fungicidal activity against various plant pathogens. researchgate.net Similarly, the design and synthesis of novel diamide (B1670390) compounds containing pyrazolyl and polyfluoro-substituted phenyl groups have yielded molecules with fungicidal properties. mdpi.com Although this compound is classified as a compound used in the synthesis of agrochemicals, specific examples of commercial fungicides derived directly from it are not prominently documented in the reviewed literature. guidechem.com

The neonicotinoid insecticide Imidacloprid is a significant agrochemical, and its synthesis relies on a specific pyridine-based intermediate. However, this intermediate is not this compound. The critical precursor for the industrial production of Imidacloprid is 2-chloro-5-chloromethylpyridine (CCMP) . The synthesis involves the reaction of CCMP with 2-nitroiminoimidazolidine.

Emerging Applications in Materials Science

The application of pyridine derivatives is also extending into the field of materials science, although this is a less developed area of application for this compound compared to its role in pharmaceuticals and agrochemicals.

There is limited specific information available regarding the use of this compound as a direct precursor for commercially significant polymers and resins. However, some sources suggest its potential use in the creation of specialty polymers and coatings. The reactivity of the chloro- and methoxy- groups on the pyridine ring could theoretically be exploited in polymerization reactions to create novel materials with specific properties. For instance, the synthesis of co-polymers based on methacrylate (B99206) and acrylate (B77674) containing naphthopyrans has been explored for applications like light-sensitive contact lenses, indicating the broader potential for functionalized monomers in polymer chemistry. hud.ac.uk

Applications in Dyes and Pigments

Despite its utility as a versatile intermediate in the synthesis of complex organic molecules, detailed and specific examples of the direct application of this compound in the synthesis of named dyes and pigments are not extensively documented in readily available scientific literature and patent databases. Chemical suppliers note its role as an intermediate in the production of dyes and pigments, but specific reaction pathways, the structures of the resulting colorants, and associated performance data are not publicly detailed.

The typical synthesis of azo dyes, a major class of synthetic colorants, involves a diazotization reaction of a primary aromatic amine followed by an azo coupling reaction with an electron-rich coupling component. In principle, a derivative of this compound could serve as a precursor to such a coupling component. For instance, modification of the pyridine ring could introduce functional groups that would allow it to act as a coupling agent. However, specific research detailing this application could not be retrieved.

Therefore, while its potential as a building block for colorants is recognized within the chemical industry, a comprehensive overview with detailed research findings and data tables on its direct use in dye and pigment manufacturing cannot be provided at this time based on available information. Further investigation into specialized patent literature or industrial chemistry resources would be necessary to uncover specific examples.

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering insights into electronic structure and its influence on molecular properties and reactivity.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is particularly valuable for studying reaction mechanisms by mapping out the potential energy surface of a reaction. For 2-Chloro-3-methoxypyridine, DFT studies are instrumental in predicting reaction pathways, especially in cross-coupling reactions where the compound is often used as an intermediate.

Research indicates that the electronic environment of this compound is polarized due to the electron-withdrawing chlorine atom and the electron-donating methoxy (B1213986) group. This unique substitution pattern complicates the predictability of its behavior in reactions like the Suzuki-Miyaura cross-coupling. DFT calculations can be employed to model the reaction pathways, for instance, by predicting the activation barriers for the critical oxidative addition step at different positions on the pyridine (B92270) ring. Such studies help in understanding the regioselectivity and in selecting appropriate ligands (e.g., SPhos vs. XPhos) to modulate catalytic activity. While specific, detailed DFT studies mapping the entire reaction pathway for various reactions of this compound are not extensively published, the methodology is a standard approach for such investigations. nih.govmdpi.com

The general approach involves locating transition states and intermediates along the reaction coordinate. For example, in a hypothetical nucleophilic substitution reaction, DFT would be used to model the approach of the nucleophile, the formation of an intermediate complex (like a Meisenheimer complex), the transition state for the departure of the chloride ion, and the final product. The calculated energies of these species provide a detailed profile of the reaction pathway.

A key application of quantum chemical calculations is the prediction of activation barriers (the energy required to initiate a reaction) and the structure of transient reaction intermediates. nih.gov High activation barriers imply a slow reaction, while low barriers suggest a faster process. nih.gov

For this compound, DFT calculations can predict the activation barriers for competing reaction pathways, such as oxidative addition at the C-2 versus the C-4 position in metal-catalyzed reactions. This predictive capability is crucial for designing synthetic routes and optimizing reaction conditions. The identification of reaction intermediates, which are often too unstable or short-lived to be observed experimentally, is another strength of these computational methods. nih.gov By calculating the geometries and energies of potential intermediates, researchers can gain a more complete understanding of the reaction mechanism. nih.gov

Modern approaches combine DFT with machine learning models to accelerate the prediction of activation barriers, although specific applications of these advanced techniques to this compound are not yet widely documented. chemrxiv.orgrsc.orgmit.edu

Table 1: Theoretical Approaches for Activation Barrier Prediction

| Method | Description | Application to this compound |

|---|---|---|

| Density Functional Theory (DFT) | A quantum mechanical method that calculates the electronic structure of atoms and molecules to determine energies and geometries of reactants, transition states, and products. nih.gov | Used to predict activation barriers for key steps like oxidative addition in cross-coupling reactions. |

| Graph Neural Networks (GNNs) | Machine learning models that operate on graph-structured data, learning from large datasets of known reactions to predict properties like activation energies for new reactions. chemrxiv.org | Could be applied to rapidly screen potential reactions of this compound if trained on relevant datasets. |

| Δ²-learning Models | A machine learning approach that predicts a correction to a low-level quantum calculation to achieve high-level accuracy for properties like activation energies, based on low-level geometries. rsc.org | Potentially useful for refining DFT-calculated activation barriers for reactions involving this compound at a lower computational cost. |

Molecular Modeling and Simulation

Molecular modeling and simulation encompass a range of computational techniques used to represent and predict the behavior of molecules.

The distinct electronic properties of this compound, arising from its substituent pattern, govern its chemical reactivity. The chlorine atom at the 2-position is a good leaving group, making this site susceptible to nucleophilic aromatic substitution. Simultaneously, the electron-donating methoxy group at the 3-position influences the electron density of the pyridine ring, affecting the regioselectivity of reactions.

Molecular modeling can predict this behavior. For example, calculating the molecular electrostatic potential (MEP) map would visually indicate the electron-rich and electron-poor regions of the molecule, highlighting the electrophilic carbon atom bonded to the chlorine as a likely site for nucleophilic attack. Reactivity descriptors derived from DFT, such as chemical potential, hardness, and electrophilicity index, can quantify the molecule's reactivity. nih.govmdpi.com These descriptors help in comparing its reactivity to other substituted pyridines and in predicting its behavior in various chemical environments. nih.gov

Stereoelectronic effects are interactions between electron orbitals that depend on the three-dimensional arrangement of atoms in a molecule. imperial.ac.uk They arise from the secondary overlap of bond-localized molecular orbitals (Natural Bond Orbitals or NBOs) on adjacent atoms. imperial.ac.uk

Conformational Analysis and Molecular Descriptors

Understanding the preferred three-dimensional shapes (conformations) of a molecule and its physicochemical properties (molecular descriptors) is crucial for predicting its interactions and behavior.

Conformational analysis of this compound would focus on the rotation around the C3-O bond of the methoxy group. Studies on the closely related 2-methoxypyridine (B126380) have shown the existence of different conformers, such as s-cis and s-trans, depending on the orientation of the methyl group relative to the pyridine ring. rsc.org Theoretical calculations predict that for 2-methoxypyridine, the staggered conformers are generally more stable. rsc.org It is highly probable that this compound exhibits similar conformational behavior, with the relative stability of its conformers being influenced by steric hindrance and electronic interactions between the chloro and methoxy groups. The planarity of the molecule can also be assessed; studies on similar substituted pyridines have analyzed the torsion angles between the pyridine ring and its substituents to determine the degree of distortion from a planar structure. researchgate.net

Molecular descriptors are numerical values that encode information about the chemical structure of a molecule. They are widely used in quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies.

Table 2: Selected Molecular Descriptors for this compound

| Descriptor | Value | Source/Method |

|---|---|---|

| Molecular Formula | C₆H₆ClNO | chemspider.com |

| Molecular Weight | 143.57 g/mol | |

| InChIKey | CCVNZKGBNUPYPG-UHFFFAOYSA-N | |

| LogP | 1.41 | sielc.com |

| pKa | -0.51 ± 0.10 | Predicted guidechem.com |

These descriptors provide a quantitative basis for predicting properties such as solubility, bioavailability, and environmental fate using computational models. For example, the LogP value suggests moderate lipophilicity. sielc.com

Electronic Structure Analysis and Reactivity Prediction

Computational and theoretical studies are indispensable tools for understanding the intrinsic electronic properties of this compound and predicting its chemical behavior. Methods rooted in density functional theory (DFT) are particularly powerful for elucidating the complex interplay between the pyridine ring and its substituents, the electron-withdrawing chlorine atom and the electron-donating methoxy group. These analyses provide critical insights into the molecule's reactivity, stability, and the regioselectivity of its reactions.

The electronic environment of this compound is uniquely shaped by its substituents. The chlorine atom at the 2-position is primarily an inductively electron-withdrawing group, which also possesses weak resonance donation capabilities due to its lone pairs. The methoxy group at the 3-position, conversely, is a strong resonance donor and an inductive withdrawing group. This push-pull electronic arrangement significantly modifies the electron density distribution across the pyridine ring, influencing its susceptibility to various chemical transformations.

Frontier Molecular Orbital (FMO) Theory

A key aspect of reactivity prediction is the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are crucial indicators of a molecule's ability to act as a nucleophile or an electrophile.

HOMO (Highest Occupied Molecular Orbital): Represents the orbital from which an electron is most likely to be donated. A higher HOMO energy correlates with stronger nucleophilic character. In this compound, the HOMO is expected to have significant density on the electron-rich pyridine ring and the methoxy group, making these sites susceptible to electrophilic attack.

LUMO (Lowest Unoccupied Molecular Orbital): Represents the orbital to which an electron is most likely to be accepted. A lower LUMO energy indicates a stronger electrophilic character. The presence of the electron-withdrawing chlorine atom significantly lowers the LUMO energy, with a high orbital coefficient expected at the C2 carbon. This makes the C2 position the primary site for nucleophilic attack, such as in SNAr reactions.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity. A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. For comparison, the calculated HOMO-LUMO gap for the related molecule 2,3-dichloropyridine (B146566) is 5.75 eV, suggesting significant stability but with accessible frontier orbitals for chemical reactions. researchgate.net

Table 1: Frontier Molecular Orbitals and Their Role in Reactivity

| Orbital | Description | Predicted Characteristics for this compound | Implication for Reactivity |

|---|---|---|---|

| HOMO | Highest energy orbital containing electrons. | High energy level; density concentrated on the pyridine ring and methoxy group. | Donates electrons in reactions with electrophiles. |

| LUMO | Lowest energy orbital without electrons. | Low energy level; large coefficient on the C2 carbon atom bonded to chlorine. | Accepts electrons in reactions with nucleophiles; predicts C2 as the primary site for nucleophilic attack. |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. These maps are invaluable for predicting the sites of electrophilic and nucleophilic attack. dur.ac.uk Different colors on the MEP surface correspond to different electrostatic potential values:

Red/Yellow: Regions of negative potential, indicating electron-rich areas. These are the most likely sites for electrophilic attack. For this compound, negative potential is expected around the nitrogen atom and the oxygen of the methoxy group.

Blue: Regions of positive potential, indicating electron-deficient areas. These are the most likely sites for nucleophilic attack. A significant region of positive potential is predicted around the C2 carbon due to the strong electron-withdrawing effect of the adjacent chlorine atom.

The MEP map visually confirms the predictions from FMO theory, highlighting the nitrogen atom as a site for protonation or coordination and the C2 carbon as the primary target for nucleophiles.

Global Reactivity Descriptors

DFT calculations can also determine a range of global reactivity descriptors that quantify a molecule's stability and reactivity. These descriptors are derived from the conceptual framework of DFT and provide a more quantitative picture than FMO analysis alone. ias.ac.innih.gov

Table 2: Conceptual DFT Reactivity Descriptors

| Descriptor | Formula (using I and A) | Chemical Significance | Predicted Value for this compound |

|---|---|---|---|

| Chemical Potential (μ) | μ = -(I + A) / 2 | The tendency of electrons to escape from the system. | Moderately negative, indicating a stable electronic system. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. Correlates with the HOMO-LUMO gap. | High, suggesting significant stability and lower reactivity compared to molecules with small gaps. |

| Global Electrophilicity (ω) | ω = μ² / 2η | The ability of a molecule to accept electrons; a measure of its electrophilic nature. | High, due to the influence of the electronegative chlorine and nitrogen atoms. |

| Chemical Softness (S) | S = 1 / η | The reciprocal of hardness; a measure of polarizability and reactivity. | Low, corresponding to its high chemical hardness. |

(I = Ionization Potential, A = Electron Affinity)

Reactivity Prediction in Action

The theoretical analyses converge to provide a clear picture of this compound's reactivity. The primary site for nucleophilic aromatic substitution (SNAr) is unequivocally predicted to be the C2 position, which is activated by the attached chlorine atom. This is supported by experimental evidence. In a study comparing the rates of SNAr reactions for various substituted chloropyridines with benzyl (B1604629) alcohol, this compound was found to have a significant relative rate. rsc.org

Table 3: Comparison of Relative SNAr Reaction Rates for Substituted Chloropyridines

| Compound | Relative Rate |

|---|---|

| 2,5-dichloropyridine | 5.55 |

| 2-chloro-5-methoxypyridine | 1.66 |

| This compound | 11.20 |

Source: The Royal Society of Chemistry rsc.org

This experimental result aligns with computational predictions. The methoxy group at the 3-position, while an ortho-para director in electrophilic substitution, influences the SNAr reaction at the adjacent C2 position. Its electron-donating resonance effect can partially stabilize the Meisenheimer complex intermediate formed during the nucleophilic attack, thereby affecting the reaction rate. In other contexts, such as reactions involving organometallic reagents, the molecule's electronic properties dictate its suitability for cross-coupling reactions, where the C-Cl bond is again the reactive site. wisc.edu

Process Chemistry and Green Synthesis Considerations

Optimization of Synthetic Processes for Industrial Production

The large-scale synthesis of 2-Chloro-3-methoxypyridine requires meticulous optimization of reaction conditions to maximize yield and purity while ensuring safety and cost-effectiveness. Key areas of focus in process optimization include reaction kinetics, catalyst selection, and separation and purification techniques. For instance, moving from batch to continuous-flow reactors can improve heat and mass transfer, leading to better reproducibility and potentially higher yields, which often suffer in batch processes due to intermediate instability.

Research into related pyridine (B92270) derivatives highlights common industrial challenges. For example, in the synthesis of 2-chloro-5-chloromethylpyridine, the high cost of starting materials and reducing agents, coupled with safety concerns like hydrogen evolution, can render a process unfeasible for large-scale production. Similarly, achieving high purity can be complicated, sometimes requiring complex purification methods like chromatography.

Implementation of Green Chemistry Principles

The adoption of green chemistry principles is becoming increasingly vital in the chemical industry to minimize environmental impact and enhance sustainability. These principles are being applied to the synthesis of this compound and other pyridine derivatives.

Waste Reduction Strategies